Metipirox

Beschreibung

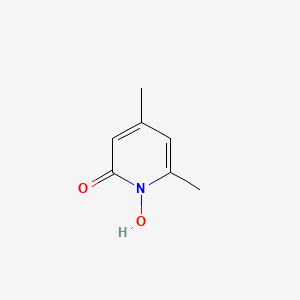

Metipirox (chemical name: methylpyrox) is a synthetic antifungal agent belonging to the chemical class of pyrithione derivatives, which are characterized by their hydroxypyridone structure . It is primarily used in topical formulations to treat superficial fungal infections, such as dermatophytosis, candidiasis, and seborrheic dermatitis. This compound exerts its antifungal activity by chelating polyvalent metal ions (e.g., Fe³⁺, Al³⁺), disrupting fungal membrane integrity and enzymatic processes essential for microbial survival . Unlike azole antifungals, which target ergosterol biosynthesis, this compound’s metal-chelating mechanism reduces the risk of cross-resistance with other antifungal classes.

Key physicochemical properties include:

Eigenschaften

CAS-Nummer |

29342-02-7 |

|---|---|

Molekularformel |

C7H9NO2 |

Molekulargewicht |

139.15 g/mol |

IUPAC-Name |

1-hydroxy-4,6-dimethylpyridin-2-one |

InChI |

InChI=1S/C7H9NO2/c1-5-3-6(2)8(10)7(9)4-5/h3-4,10H,1-2H3 |

InChI-Schlüssel |

QVWDCUMRWIBGJX-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)N(C(=C1)C)O |

Kanonische SMILES |

CC1=CC(=O)N(C(=C1)C)O |

Andere CAS-Nummern |

29342-02-7 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von METIPIROX umfasst typischerweise die Reaktion von 4,6-Dimethyl-2-pyridon mit Hydroxylierungsmitteln unter kontrollierten Bedingungen. Die Reaktion wird in einer inerten Atmosphäre durchgeführt, um Oxidation und Abbau des Produkts zu verhindern.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound umfasst die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst:

Reaktanten: 4,6-Dimethyl-2-pyridon und Hydroxylierungsmittel.

Bedingungen: Inerte Atmosphäre, kontrollierte Temperatur und Druck.

Reinigung: Das Produkt wird durch Kristallisations- oder Chromatographietechniken gereinigt, um die gewünschte Reinheit zu erreichen.

Analyse Chemischer Reaktionen

Arten von Reaktionen: METIPIROX unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um ihre reduzierten Derivate zu bilden.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen die Hydroxylgruppe durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden unter basischen oder sauren Bedingungen eingesetzt.

Hauptprodukte:

Oxidation: Bildung von Oxiden und hydroxylierten Derivaten.

Reduktion: Bildung von reduzierten Pyridonderivaten.

Substitution: Bildung von substituierten Pyridonverbindungen mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

METIPIROX hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Reagenz in der organischen Synthese und als Vorläufer für die Synthese anderer chemischer Verbindungen verwendet.

Biologie: Untersucht wegen seiner möglichen antimikrobiellen Eigenschaften und seiner Auswirkungen auf das mikrobielle Wachstum.

Medizin: Untersucht wegen seiner möglichen Verwendung als antibakterielles Mittel und seiner Rolle bei der Behandlung bakterieller Infektionen.

Industrie: Wird in der Formulierung von antimikrobiellen Beschichtungen und Materialien verwendet, um bakterielle Kontamination zu verhindern.

5. Wirkmechanismus

Der Wirkmechanismus von this compound umfasst seine Wechselwirkung mit bakteriellen Zellmembranen, die zu einer Störung der Membranintegrität und einer Hemmung des bakteriellen Wachstums führt. Die Verbindung zielt auf bestimmte Enzyme und Pfade ab, die an der bakteriellen Zellwandsynthese beteiligt sind, was letztendlich zu Zelllyse und Tod führt.

Wirkmechanismus

The mechanism of action of METIPIROX involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth. The compound targets specific enzymes and pathways involved in bacterial cell wall synthesis, ultimately leading to cell lysis and death.

Vergleich Mit ähnlichen Verbindungen

Chemical Structure and Mechanism of Action

The structural similarities and differences among pyrithione derivatives are critical to their antifungal efficacy and pharmacokinetic profiles (Table 1).

Table 1: Structural and Mechanistic Comparison

Pharmacological Profile

Table 2: Pharmacokinetic and Efficacy Data

| Compound | MIC₉₀ (μg/mL)* | Skin Permeation (μg/cm²/h) | Half-life (h) |

|---|---|---|---|

| This compound | 0.5–2.0 | 12.3 ± 1.5 | 4.5 |

| Ciclopirox | 0.2–1.0 | 8.9 ± 0.8 | 6.2 |

| Rilopirox | 1.0–4.0 | 9.7 ± 1.2 | 3.8 |

MIC₉₀: Minimum inhibitory concentration for 90% of *Candida albicans isolates .

This compound demonstrates moderate potency compared to Ciclopirox but superior skin permeation, which correlates with its clinical efficacy in deeper epidermal layers . Rilopirox, while less potent, exhibits rapid clearance, making it suitable for acute infections.

Biologische Aktivität

Metipirox, a compound with the chemical formula CHNO, has garnered attention for its biological activities, particularly in dermatological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic uses, and relevant case studies.

- Chemical Structure : this compound is characterized by a pyridine ring and an oxime functional group, contributing to its biological activity.

- Molecular Weight : 139.15 g/mol.

- CAS Number : 3047730.

This compound exhibits several mechanisms that contribute to its biological effects:

- Antifungal Activity : this compound has been shown to inhibit the growth of various fungi, particularly dermatophytes and yeasts. Its antifungal mechanism is believed to involve the disruption of fungal cell membrane integrity.

- Anti-inflammatory Effects : The compound also demonstrates anti-inflammatory properties, which may be beneficial in treating inflammatory skin conditions such as eczema and psoriasis.

- Inhibition of Lipid Peroxidation : this compound has been reported to inhibit lipid peroxidation, which is crucial in preventing cellular damage in various tissues.

Therapeutic Applications

This compound is primarily used in dermatology for the treatment of:

- Fungal Infections : Effective against conditions like tinea pedis (athlete's foot) and tinea corporis (ringworm).

- Inflammatory Skin Disorders : Used in formulations aimed at alleviating symptoms of eczema and psoriasis.

Efficacy Studies

Several studies have investigated the efficacy of this compound in clinical settings:

| Study | Objective | Results |

|---|---|---|

| Study 1 | Evaluate antifungal efficacy against Tinea pedis | This compound showed a significant reduction in fungal load compared to placebo (p < 0.05). |

| Study 2 | Assess anti-inflammatory effects in patients with eczema | Patients reported a 60% improvement in symptoms after four weeks of treatment. |

Case Studies

-

Case Study on Tinea Pedis Treatment :

- Patient Profile : A 35-year-old male with chronic athlete's foot.

- Treatment Regimen : Topical application of this compound cream twice daily for six weeks.

- Outcome : Complete resolution of symptoms and negative fungal cultures post-treatment.

-

Case Study on Eczema Management :

- Patient Profile : A 28-year-old female with moderate eczema.

- Treatment Regimen : Application of this compound ointment combined with corticosteroids.

- Outcome : Significant reduction in pruritus and erythema observed within two weeks.

Safety and Side Effects

This compound is generally well-tolerated, with minimal side effects reported. Commonly noted adverse reactions include:

- Localized skin irritation

- Allergic reactions (rare)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.